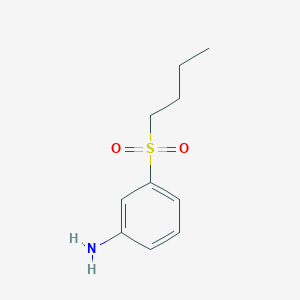

3-(Butane-1-sulfonyl)aniline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

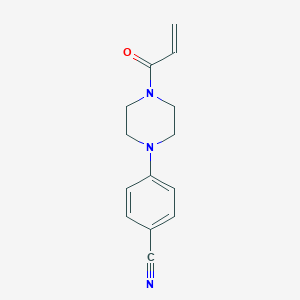

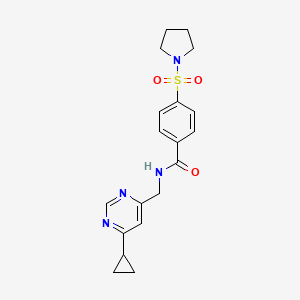

3-(Butane-1-sulfonyl)aniline is a chemical compound with the CAS number 776247-30-4 . It is used in various chemical reactions and has applications in the field of organic synthesis .

Synthesis Analysis

The synthesis of sulfonylated anilines like 3-(Butane-1-sulfonyl)aniline can be achieved through various methods. One such method involves the use of sulfonyl fluorides in a visible-light-mediated sulfonylation of aniline derivatives . Another method involves the Fischer indolisation–indole N-alkylation sequence . These methods are generally high yielding and draw upon readily available building blocks .Molecular Structure Analysis

The molecular structure of 3-(Butane-1-sulfonyl)aniline is characterized by the presence of an aniline (aromatic amine) group and a butane-1-sulfonyl group . The molecule contains multiple bonds, including aromatic bonds and a sulfonyl group .Chemical Reactions Analysis

Sulfonylated anilines like 3-(Butane-1-sulfonyl)aniline can undergo various chemical reactions. For instance, they can participate in visible-light-mediated sulfonylation reactions with sulfonyl fluorides . They can also be involved in Fischer indolisation–indole N-alkylation reactions .Wissenschaftliche Forschungsanwendungen

Drug Development and Medicinal Chemistry

The sulfonylaniline motif combines both sulfonyl and amine groups, making it valuable for drug discovery. Many bioactive molecules discovered in the past 40 years contain amine units, and the sulfonyl group is also prevalent in diverse drugs. Examples include:

Visible-Light-Mediated Sulfonylation

Researchers have developed methods for synthesizing sulfonylanilines under mild conditions using visible-light-mediated sulfonylation. In this approach, sulfonyl fluoride serves as a modifiable and stable sulfonylation reagent. The method allows the late-stage sulfonylation of anilines, highlighting the advantages of using sulfonyl fluoride .

Electrochemical Synthesis

Other groups have achieved outstanding results by electrochemically synthesizing 2-sulfonylanilines from sulfinate salts and anilines .

Atom-Economic Routes

Efficient and atom-economic routes to diverse sulfonylated anilines are essential for both organic synthesis and pharmaceutical sciences .

Late-Stage Functionalization of Drugs

The utility of sulfonylation extends to late-stage functionalization of existing drugs, allowing modification and optimization .

Organic Synthesis and Beyond

Sulfonylanilines find applications beyond drug development, including their use as versatile building blocks in organic synthesis, agrochemicals, and materials science .

Wirkmechanismus

Target of Action

3-(Butane-1-sulfonyl)aniline is a chemical compound that is used in the synthesis of 1,2,3-trisubstituted indoles . The primary targets of this compound are aryl hydrazines, ketones, and alkyl halides, which are the building blocks for the synthesis of indoles .

Mode of Action

The compound interacts with its targets through a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This process is rapid, operationally straightforward, and generally high yielding .

Biochemical Pathways

The biochemical pathway affected by 3-(Butane-1-sulfonyl)aniline is the synthesis of 1,2,3-trisubstituted indoles . The downstream effects of this pathway include the generation of densely substituted indole products .

Pharmacokinetics

The compound’s adme (absorption, distribution, metabolism, and excretion) properties would likely be influenced by its molecular weight of 21330 and its chemical structure .

Result of Action

The result of the action of 3-(Butane-1-sulfonyl)aniline is the synthesis of 1,2,3-trisubstituted indoles . These indoles are structurally diverse and bear varied and useful functionality .

Action Environment

The action of 3-(Butane-1-sulfonyl)aniline can be influenced by environmental factors such as temperature and the presence of other chemical compounds. For instance, the Fischer indolisation–indole N-alkylation sequence is very rapid under certain conditions . Additionally, the compound’s reactivity may be affected by the pH of the environment, as amines can act as weak acids under certain conditions .

Safety and Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

3-butylsulfonylaniline |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H15NO2S/c1-2-3-7-14(12,13)10-6-4-5-9(11)8-10/h4-6,8H,2-3,7,11H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AAQPOJXXWZKHNL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCS(=O)(=O)C1=CC=CC(=C1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(Butane-1-sulfonyl)aniline | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-[(2E)-3-methanesulfonylprop-2-en-1-yl]-1-[5-(trifluoromethyl)pyridin-2-yl]piperidine-4-carboxamide](/img/structure/B2762801.png)

![[(3-Bromophenyl)imino]dimethyl-lambda6-sulfanone](/img/structure/B2762803.png)

![1-[4-(Benzyloxy)phenoxy]-3-[4-(4-methylphenyl)piperazin-1-yl]propan-2-ol](/img/structure/B2762805.png)

![N-[4-(diethylsulfamoyl)phenyl]-4-(1,3-dioxoisoindol-2-yl)butanamide](/img/structure/B2762806.png)

![6-(3,4-Dimethylphenyl)-2-[(2-methylphenyl)methyl]pyridazin-3-one](/img/structure/B2762808.png)

![1-((3-(Furan-2-yl)pyrazin-2-yl)methyl)-3-(2-methylbenzo[d]thiazol-5-yl)urea](/img/structure/B2762820.png)

![Ethyl 2-amino-2-[1-(trifluoromethyl)cyclopropyl]acetate](/img/structure/B2762821.png)